molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7

9-(4-Biphenylyl)carbazole

Cat. No. B1581763
CAS RN: 6299-16-7
M. Wt: 319.4 g/mol
InChI Key: DQMMBEPJQZXXGK-UHFFFAOYSA-N
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Description

“9-(4-Biphenylyl)carbazole” is a chemical compound with the molecular formula C24H17N . It is a solid substance at room temperature .


Synthesis Analysis

Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This process enables highly regioselective syntheses of functionalized indoles or carbazoles .


Molecular Structure Analysis

The molecular structure of “9-(4-Biphenylyl)carbazole” is represented by the linear formula C24H17N . The compound has a molecular weight of 319.41 .


Chemical Reactions Analysis

Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices .


Physical And Chemical Properties Analysis

“9-(4-Biphenylyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 319.41 .

Scientific Research Applications

  • Optoelectronics

    • Carbazole and its derivatives have become important materials for optoelectronic applications . They have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
    • The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
    • The synthesis of Poly(9-dodecyl carbazole) (PDDC), as well as poly(9 dodecyl carbazole-co-thiophene) (PDDCT), are performed through an oxidative coupling reaction with ferric chloride, and the polymers show excellent dissolution properties in polar aprotic solvents .
  • Biological Activities

    • Carbazole derivatives have been reported to exhibit diverse biological activities such as antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective and pancreatic lipase inhibition properties .
  • Nanodevices

    • Carbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices .
    • Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
    • The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
  • Rechargeable Batteries

    • Carbazole-based materials have been studied for their potential use in rechargeable batteries .
    • The presence of a bridged biphenyl unit in carbazole derivatives provides a material with a lower bandgap, making it advantageous for this application .
  • Electrochemical Transistors

    • Carbazole-based materials have also been explored for use in electrochemical transistors .
    • The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
  • Photocopiers

    • The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .
    • Furthermore, PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
  • Electropolymerization

    • Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
    • The chemical synthesis method of 9-(4-nitro-phenyl-sulfonyl)-9H-carbazole (NPhSCz) derivative is mentioned in Fig. 4 . NPhSCz two dissimilar electropolymerization methods were deliberated using a gold microelectrode and CFME with 0.1M NaClO4 or CH3CN solution .
  • Flexible and Wearable Electronic Devices

    • The emergence of flexible and wearable electronic devices as a part of the internet of the things could be an important driving force to renew the interest on carbazole-based materials .
    • Being conductive polymers capable to respond adequately to requirement of these devices .

Safety And Hazards

The safety information for “9-(4-Biphenylyl)carbazole” includes hazard statements H302-H315-H319-H412 . The precautionary statements are P273-P305+P351+P338 .

Relevant Papers

There are several papers related to “9-(4-Biphenylyl)carbazole”. One paper discusses the high-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole . Another paper examines the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives .

properties

IUPAC Name

9-(4-phenylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMMBEPJQZXXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328655
Record name 9-(4-biphenylyl)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Biphenylyl)carbazole

CAS RN

6299-16-7
Record name 6299-16-7
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Record name 9-(4-biphenylyl)carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Biphenylyl)carbazole
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Synthesis routes and methods

Procedure details

12 g (50 mmol) of 4-bromobiphenyl, 8.4 g (50 mmol) of carbazole, 230 mg (1 mmol) of palladium acetate, 1.8 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium-tert-butoxide were put in a three-neck flask and the atmosphere of the flask was substituted by nitrogen, and then, 80 mL of dehydrated xylene was added thereto, and deaeration was performed. Under a nitrogen atmosphere, it was heated and stirred at 120° C. for 7.5 hours. After the termination of the reaction, about 600 mL of hot toluene was added to this suspension, and filtered twice through florisil, alumina, and Celite®. The obtained filtrate was concentrated, hexane was added thereto, and recrystallization was conducted. This was filtered, and the residue was collected and dried to obtain 14 g (yield: 87%) of 9-(4-biphenylyl)carbazole which was cream-colored powder.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Gilman, E Weipert, R Ranck… - The Journal of Organic …, 1958 - ACS Publications
The three heterocycles under consideration, carbazole (I), phenothiazine (II) and phenoxazine (III), differ only in the manner of bridging two benzene rings bonded to the same nitrogen …
Number of citations: 7 pubs.acs.org
J Curry, G Harrison, Jr - The Journal of Organic Chemistry, 1958 - ACS Publications
The addition of an Si—H compound to a ter-minally unsaturatedorganic compound generally proceeds with attachment of the silicon atom to the end carbon. 1-7 However, Goodman …
Number of citations: 14 pubs.acs.org
EA Weipert - 1958 - search.proquest.com
With the emergence of the many interesting applications of radioactivity in all fields of scientific re search, there hsas arisen an accompanying need for more sensitive and accu-rate …
Number of citations: 4 search.proquest.com

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